Comparative Physicochemical Profile: Enhanced Lipophilicity and Conformational Flexibility vs. 1-Aminocyclopentanecarboxamide
N-[1-(aminomethyl)cyclopentyl]pentanamide exhibits a markedly different physicochemical profile compared to its close analog, 1-aminocyclopentanecarboxamide (CAS 17193-28-1). The target compound has a higher predicted lipophilicity (XLogP3-AA = 1.1 vs. XLogP3 = -1) and significantly greater conformational flexibility (5 rotatable bonds vs. 1) due to the presence of the extended pentanamide chain [1][2]. This results in a molecular weight of 198.31 g/mol for the target, compared to 128.17 g/mol for the analog [1][2].
| Evidence Dimension | Computed Physicochemical Properties |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1; H-Bond Donors = 2; Rotatable Bonds = 5; Mol. Weight = 198.31 g/mol |
| Comparator Or Baseline | 1-Aminocyclopentanecarboxamide (CAS 17193-28-1): XLogP3 = -1; H-Bond Donors = 2; Rotatable Bonds = 1; Mol. Weight = 128.17 g/mol |
| Quantified Difference | Δ XLogP3 = +2.1; Δ Rotatable Bonds = +4; Δ Mol. Weight = +70.14 g/mol |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs) [1][2]. |
Why This Matters
The increased lipophilicity and flexibility of N-[1-(aminomethyl)cyclopentyl]pentanamide are critical for membrane permeability and target engagement in cell-based assays, making it a distinct choice for drug discovery projects focused on intracellular or CNS targets.
- [1] PubChem. (2025). N-[1-(aminomethyl)cyclopentyl]pentanamide. CID 16740587. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N-_1-_Aminomethyl_cyclopentyl_pentanamide View Source
- [2] PubChem. (2025). 1-Aminocyclopentanecarboxamide. CID 11116086. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Aminocyclopentanecarboxamide View Source
